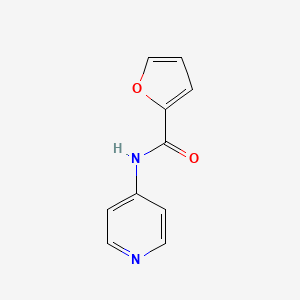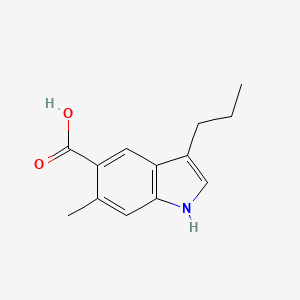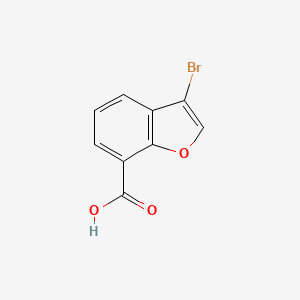![molecular formula C11H19NO3 B6619422 tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1544407-76-2](/img/structure/B6619422.png)
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate (TBHAC) is a synthetic molecule that is used in a variety of applications in scientific research, including drug development and laboratory experiments. TBHAC is a bicyclic molecule that contains a tert-butyl group and a hydroxy group attached to a five-membered ring. TBHAC has been used in a variety of research applications, including drug development and laboratory experiments. TBHAC has been found to be a useful tool in biochemical and physiological research, due to its unique properties and ability to interact with other molecules.
Aplicaciones Científicas De Investigación
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in a variety of scientific research applications, including drug development and laboratory experiments. tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to be a useful tool in biochemical and physiological research, due to its unique properties and ability to interact with other molecules. tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in a variety of drug development studies, including the development of new drugs for the treatment of cancer and other diseases. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in laboratory experiments to study the structure and function of proteins and other biological molecules.
Mecanismo De Acción
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is believed to interact with biological molecules through the formation of hydrogen bonds and other non-covalent interactions. The exact mechanism of action is not fully understood, but it is believed that tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate can interact with proteins and other molecules to modify their structure and function. This interaction is believed to be responsible for the effects of tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate on biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to have a variety of biochemical and physiological effects. In laboratory experiments, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to affect the structure and function of proteins and other biological molecules. It has also been found to affect the activity of enzymes and other proteins involved in metabolic processes. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to have an effect on cell growth and differentiation, as well as the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has several advantages for use in laboratory experiments. It is easy to synthesize and can be readily scaled up for large-scale production. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is relatively stable and can be stored for long periods of time. However, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate also has some limitations. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
In the future, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used in a variety of applications, including drug development, laboratory experiments, and medical research. Additionally, further research could be conducted to better understand the mechanism of action of tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate and its effects on biochemical and physiological processes. Additionally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used to study the structure and function of proteins and other biological molecules. Finally, tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used to develop new drugs for the treatment of diseases such as cancer and other illnesses.
Métodos De Síntesis
Tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is synthesized using a method known as the Barton-McCombie reaction. This method involves the use of an alkyl halide and a secondary amine, which are reacted in the presence of a base and a catalyst. The reaction results in the formation of a six-membered ring, which is then reduced to form the bicyclic molecule. The reaction is highly efficient and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-9(13)7-6-8(7)12/h7-9,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGIRQGDXRVYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)







